2-Phenylethyl Cyanoacetate: Physicochemical Profiling, Synthesis, and Applications in Advanced Therapeutics
2-Phenylethyl Cyanoacetate: Physicochemical Profiling, Synthesis, and Applications in Advanced Therapeutics
Executive Summary
As drug development and advanced materials science evolve, the demand for highly specialized, bifunctional building blocks has surged. 2-Phenylethyl cyanoacetate (also known as phenethyl 2-cyanoacetate) is a critical aliphatic-aromatic ester that bridges the gap between simple alkyl cyanoacetates and complex heterocyclic precursors. Featuring a highly reactive active methylene group flanked by electron-withdrawing cyano and carbonyl moieties, this compound is an indispensable reagent in Knoevenagel condensations and the synthesis of cyanoacrylate-based tissue adhesives.
This technical guide provides a deep dive into the physicochemical causality, self-validating synthesis protocols, and analytical characterization of 2-phenylethyl cyanoacetate, designed for senior researchers and formulation scientists.
Physicochemical Profiling & Structural Causality
The utility of 2-phenylethyl cyanoacetate is fundamentally driven by its molecular architecture. Unlike standard ethyl cyanoacetate, the bulky, aromatic phenethyl tail significantly alters the molecule's lipophilicity and steric profile.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 2-Phenylethyl 2-cyanoacetate |
| CAS Registry Number | 99842-68-9 |
| Molecular Formula | C11H11NO2 |
| Molecular Weight | 189.21 g/mol |
| Monoisotopic Mass | 189.07898 Da |
| Predicted XLogP3 | ~2.2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Predicted Collision Cross Section (CCS) | 142.0 Ų ([M+H]+) |
Mechanistic Causality:
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Enhanced Lipophilicity: The predicted XLogP3 of ~2.2[1] demonstrates a marked increase in lipophilicity compared to short-chain aliphatic analogs. In drug development, incorporating a phenethyl ester moiety enhances passive cellular membrane permeability, a critical factor for intracellular targets.
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Active Methylene Acidity: The -CH2- group situated between the cyano (-C≡N) and ester (-C=O) groups is highly acidic (pKa ~9–11). This structural feature allows for facile deprotonation by weak organic bases (e.g., piperidine), generating a stable carbanion essential for nucleophilic attacks.
Synthesis & Manufacturing Protocols
While traditional syntheses rely on the direct esterification of cyanoacetic acid, modern, scalable protocols often utilize cyanoacetamide as a stable, easily handled precursor[2]. The following protocol details an acid-catalyzed esterification/transamidation workflow.
Step-by-Step Methodology: Acid-Catalyzed Synthesis
Note: This protocol is designed as a self-validating system. Yields typically exceed 85% when equilibrium is properly managed.
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Reagent Charging: To a round-bottom flask equipped with a Dean-Stark apparatus, add 1.0 molar equivalent of cyanoacetamide and 5.0 to 7.5 molar equivalents of 2-phenylethanol. Causality: The significant excess of the alcohol acts as both reactant and solvent, driving the equilibrium forward via Le Chatelier’s principle[3].
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Catalyst Addition: Slowly add 0.9 to 1.2 equivalents of concentrated sulfuric acid (H2SO4) dropwise under continuous stirring. Causality: The mineral acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol[3].
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Reflux & Water/Ammonia Removal: Heat the mixture to reflux. The Dean-Stark trap will collect the aqueous by-products. Continue refluxing until water evolution ceases (typically 4–6 hours).
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Aqueous Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing the organic layer with saturated aqueous sodium bicarbonate (NaHCO3) until CO2 evolution stops. Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).
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Purification (Self-Validating Step): Concentrate the organic layer under reduced pressure. Purify the crude product via silica gel column chromatography (eluent: petroleum ether/EtOAc = 10:1). Monitor the fractions via Thin Layer Chromatography (TLC). The protocol validates itself when the baseline-retained starting material (cyanoacetamide) is completely absent, and a single, UV-active spot (the ester) is isolated[4].
Workflow for the acid-catalyzed synthesis of 2-phenylethyl cyanoacetate.
Applications in Drug Development & Advanced Materials
Knoevenagel Condensation in Pharmaceutical Synthesis
2-Phenylethyl cyanoacetate is predominantly utilized in the Knoevenagel condensation , a cornerstone reaction in medicinal chemistry for generating α,β-unsaturated esters[3]. These unsaturated systems act as Michael acceptors, which are critical intermediates for synthesizing biologically active heterocycles, including pyrimidines and dihydropyridines.
Mechanistic pathway of the Knoevenagel condensation using 2-phenylethyl cyanoacetate.
Advanced Adhesives and Polymer Curatives
Beyond small-molecule drugs, cyanoacetates are the direct precursors to cyanoacrylate monomers—the active components in fast-curing adhesives ("super glues")[3]. Furthermore, specialized cyanoacetates like the phenethyl derivative are deployed as curatives for epoxy resins in high-performance adhesive applications[5]. In biomedical engineering, substituting a standard alkyl chain with a phenethyl group allows formulators to precisely tune the hydrolytic degradation rate of tissue adhesives, optimizing bioresorption profiles for internal surgical use.
Analytical Characterization & Validation
To ensure the integrity of the synthesized 2-phenylethyl cyanoacetate, rigorous analytical characterization is required. The following spectral markers serve as the definitive validation of molecular structure:
Nuclear Magnetic Resonance (1H NMR, 400 MHz, CDCl3):
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δ 7.37 – 7.18 (m, 5H): Multiplet corresponding to the five aromatic protons of the phenyl ring[4].
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δ 4.41 (t, J = 7.2 Hz, 2H): Triplet corresponding to the oxymethylene protons (-O-CH2-). The downfield shift is caused by the deshielding effect of the adjacent ester oxygen[4].
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δ 3.48 (s, 2H): Sharp singlet corresponding to the active methylene protons (-CH2-CN). Diagnostic Marker: The presence of this sharp singlet confirms that the active methylene group remains intact and did not undergo unintended self-condensation during the acidic reflux[4].
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δ 3.01 (t, J = 7.2 Hz, 2H): Triplet corresponding to the benzylic protons (Ar-CH2-).
High-Resolution Mass Spectrometry (HRMS):
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Calculated for [M+H]+ (C11H12NO2): 190.08626 m/z.
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The presence of the primary adduct validates the exact mass and formula of the target compound[1].
References
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Supporting Information Table of Contents - The Royal Society of Chemistry. Source: rsc.org. URL:[Link]
- GB2583135A - Process for preparing cyanoacetates. Source: google.com (Patents).
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99842-68-9 (C11H11NO2) - PubChemLite. Source: uni.lu. URL:[Link]
- WO2020212584A1 - Process for preparing cyanoacetates. Source: google.com (Patents).
- GB2583146A - Process for preparing cyanoacetates. Source: google.com (Patents).
Sources
- 1. PubChemLite - 99842-68-9 (C11H11NO2) [pubchemlite.lcsb.uni.lu]
- 2. GB2583135A - Process for preparing cyanoacetates - Google Patents [patents.google.com]
- 3. WO2020212584A1 - Process for preparing cyanoacetates - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. GB2583146A - Process for preparing cyanoacetates - Google Patents [patents.google.com]
